molecular formula C10H9N2NaO3 B2750965 Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate CAS No. 1864060-95-6

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate

Cat. No. B2750965
M. Wt: 228.183
InChI Key: UJHNFJUQGSPPDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H9N2NaO3 . It has a molecular weight of 228.18 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Thermal and Spectroscopic Properties in Lanthanide Complexes

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate's applications in scientific research include its role in forming light lanthanide (III) complexes. Thermal and spectroscopic studies have shown that such complexes, when synthesized with light lanthanides and sodium, exhibit thermal stability and decompose through several stages to form metal oxides. These characteristics indicate potential applications in materials science for the development of new materials with specific thermal and chemical properties (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010; Rzączyńska & Danczowska-Burdon, 2012).

Luminescent Properties in Polynuclear Complexes

The compound has been utilized in the synthesis of polynuclear complexes constructed with lanthanides, demonstrating unique luminescent properties. These complexes exhibit intense photoluminescence in the solid state, suggesting applications in the development of new luminescent materials for sensors, lighting, and display technologies (Łyszczek & Mazur, 2012).

Reactivity in Organic Synthesis

In organic chemistry, this compound's derivatives have shown significant reactivity and utility. For instance, it has been involved in the synthesis of multidimensional metal-organic frameworks (MOFs) and in catalytic processes that lead to the formation of substituted pyridines. These findings highlight its potential in catalysis and the design of MOFs for applications ranging from gas storage to catalysis (Ali et al., 2014; Neely & Rovis, 2014).

Biomedical Research Applications

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate and its derivatives have also been explored for biomedical applications, particularly in the development of anti-cancer compounds. Research into its binding to DNA and interaction with cancer cell lines suggests potential therapeutic applications. These studies underscore its importance in the development of new pharmaceuticals and in understanding the molecular basis of its interaction with biological targets (Jayarajan et al., 2019).

properties

IUPAC Name

sodium;5-oxo-3-pyridin-2-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Na/c13-8-5-10(6-12-8,9(14)15)7-3-1-2-4-11-7;/h1-4H,5-6H2,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHNFJUQGSPPDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC1(C2=CC=CC=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate

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